molecular formula C₁₄H₉D₅N₄O B1157764 BIRH 414-d5

BIRH 414-d5

Cat. No.: B1157764
M. Wt: 259.32
Attention: For research use only. Not for human or veterinary use.
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Description

BIRH 414-d5 (CAS 405-05-0) is a fluorinated aromatic compound with the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol. It is structurally characterized by a benzaldehyde core substituted with fluorine and hydroxyl groups, contributing to its polar surface area (TPSA: 37.3 Ų) and moderate lipophilicity (average LogP: 1.55–1.92) . Key physicochemical properties include:

  • Solubility: 1.21 mg/mL in aqueous media.
  • Synthetic route: Prepared via bromide reaction in acetic acid at 45°C for 26 hours (48% yield) .

Properties

Molecular Formula

C₁₄H₉D₅N₄O

Molecular Weight

259.32

Synonyms

11-Ethyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one-d5;  BIRH 414 BS-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

BIRH 414-d5 is compared below with two structurally and functionally related compounds: CAS 1046861-20-4 (boronic acid derivative) and CAS 41841-16-1 (brominated aromatic ester). Key differences and similarities are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Analogues

Property This compound (CAS 405-05-0) CAS 1046861-20-4 CAS 41841-16-1
Molecular Formula C₇H₅FO₂ C₆H₅BBrClO₂ C₉H₉BrO₂
Molecular Weight 140.11 g/mol 235.27 g/mol 229.07 g/mol
LogP (XLOGP3) 1.55 2.15 2.71
Solubility 1.21 mg/mL 0.24 mg/mL 0.219 mg/mL
TPSA 37.3 Ų 40.46 Ų 26.3 Ų
Synthetic Method Bromide in acetic acid (48% yield) Pd-catalyzed coupling (THF/H₂O, 75°C) 1,4-dioxane-mediated synthesis
BBB Permeability Yes Yes Yes
CYP Inhibition None None CYP1A2 inhibitor
Key Substituents -F, -OH -Br, -Cl, boronic acid -Br, ester group

Structural and Functional Analysis

This compound and CAS 41841-16-1 share high BBB permeability, making them candidates for central nervous system (CNS)-targeted drug design .

Key Differences: Lipophilicity: CAS 41841-16-1 (LogP: 2.71) is more lipophilic than this compound (LogP: 1.55), likely due to its brominated ester group, which may enhance membrane penetration but reduce aqueous solubility (0.219 mg/mL vs. 1.21 mg/mL) . Functional Groups: CAS 1046861-20-4 contains a boronic acid moiety, enabling Suzuki-Miyaura coupling reactions—a feature absent in this compound .

Synthetic Accessibility :

  • This compound’s synthesis (48% yield) is less efficient than the palladium-catalyzed method for CAS 1046861-20-4, which achieves higher yields under optimized conditions .

Q & A

Q. How should interdisciplinary teams coordinate experimental design and task distribution for this compound projects?

  • Answer : Define roles using a RACI matrix (Responsible, Accountable, Consulted, Informed). Hold weekly sync-ups to review milestones (e.g., synthesis completion, assay validation). Use collaborative tools like electronic lab notebooks (ELNs) and version-controlled code repositories (GitHub) for computational work .

Literature & Peer Review

Q. What strategies improve the efficiency of literature reviews for this compound-related research?

  • Answer : Use Boolean operators (AND/OR/NOT) in databases like SciFinder or Reaxys. Filter by publication date (last 10 years) and study type (primary research). Track citations via tools like Connected Papers and prioritize high-impact journals with rigorous peer-review standards .

Q. How can researchers address peer-review critiques regarding this compound’s structural ambiguity?

  • Answer : Provide supplementary data (e.g., cif files, NMR spectra) and re-refine contested structures using alternative software (e.g., SHELXL vs. OLEX2). Conduct additional experiments (e.g., SC-XRD at higher resolution) and include error margins in tables to justify conclusions .

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